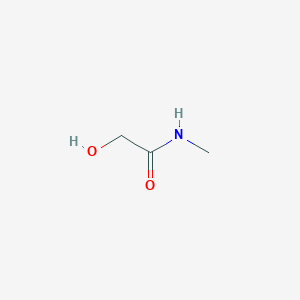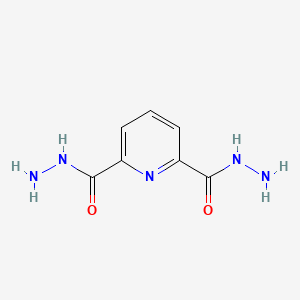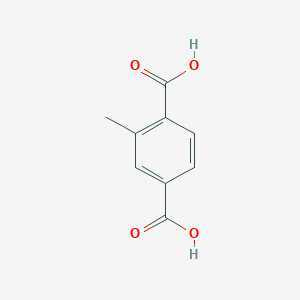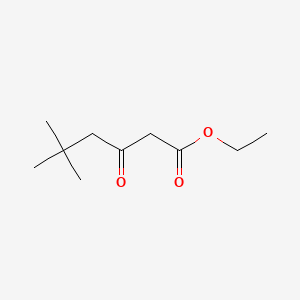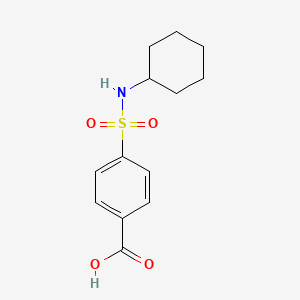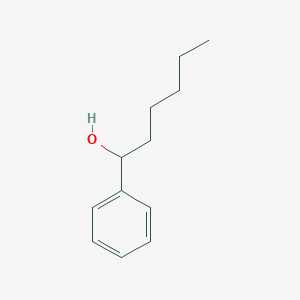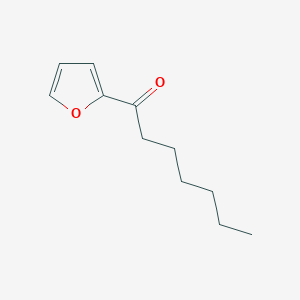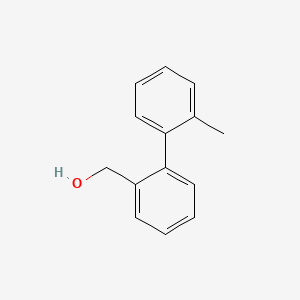
Benzyl alcohol, o-(o-tolyl)-
Overview
Description
Benzyl alcohol, o-(o-tolyl)- is an aromatic alcohol characterized by the presence of a benzyl group attached to an o-tolyl group. This compound is a colorless liquid with a mild pleasant aromatic odor. It is known for its moderate solubility in water and miscibility with various organic solvents such as benzene, methanol, chloroform, ethanol, ether, and acetone .
Mechanism of Action
Target of Action
Benzyl Alcohol, o-(o-tolyl)-, also known as (2’-Methyl-[1,1’-biphenyl]-2-yl)methanol, primarily targets parasites such as lice . It acts as an antiparasitic agent, specifically inhibiting lice from closing their respiratory spiracles .
Mode of Action
The interaction of (2’-Methyl-[1,1’-biphenyl]-2-yl)methanol with its targets results in the obstruction of the respiratory spiracles of the lice . This obstruction causes the lice to asphyxiate, effectively eliminating the parasites .
Biochemical Pathways
The biochemical pathways affected by Benzyl Alcohol, o-(o-tolyl)- involve the peroxisomal β-oxidative pathway . This pathway is responsible for the production of benzoyl-CoA, a precursor of benzenoid compounds . The compound also contributes to the biosynthesis of salicylic acid in plants .
Pharmacokinetics
It is known that all benzyl alcohol is depleted from the depot within 52 hours after injection
Result of Action
The molecular and cellular effects of Benzyl Alcohol, o-(o-tolyl)-'s action primarily result in the asphyxiation and subsequent elimination of lice . This is achieved through the obstruction of the lice’s respiratory spiracles, preventing them from closing and leading to their asphyxiation .
Action Environment
The action, efficacy, and stability of (2’-Methyl-[1,1’-biphenyl]-2-yl)methanol can be influenced by various environmental factors. For instance, the presence of water introduces additional complexity as the electrochemical reactions at the interface lead to the generation of hydronium ions . These ions may induce proton-coupled electron transfer, affecting the compound’s action
Biochemical Analysis
Biochemical Properties
Benzyl alcohol, o-(o-tolyl)-, plays a significant role in biochemical reactions, particularly in the oxidation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo selective oxidation over biomass-supported Au/Pd bioinorganic catalysts, demonstrating high selectivity towards benzaldehyde . This interaction highlights its potential in catalytic processes and fine chemical synthesis.
Molecular Mechanism
At the molecular level, benzyl alcohol, o-(o-tolyl)-, exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with enzymes such as benzyl alcohol O-benzoyltransferase HSR201 is crucial for its biochemical activity . This enzyme catalyzes the formation of benzoyl-CoA, a precursor of benzenoid compounds, highlighting the compound’s role in metabolic pathways.
Metabolic Pathways
Benzyl alcohol, o-(o-tolyl)-, is involved in several metabolic pathways, including the peroxisomal β-oxidative pathway . It interacts with enzymes such as cinnamate-coenzyme A ligase, cinnamoyl-CoA hydratase/dehydrogenase, and 3-ketoacyl-CoA thiolase, which are essential for its conversion to benzoyl-CoA. These interactions highlight the compound’s role in the biosynthesis of benzenoid compounds and its impact on metabolic flux.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl alcohol, o-(o-tolyl)- can be synthesized through several methods. One common route involves the hydrolysis of benzyl chloride derived from toluene. The reaction is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{HCl} ] Another method involves the hydrogenation of benzaldehyde, which is a by-product of the oxidation of toluene to benzoic acid .
Industrial Production Methods: Industrially, benzyl alcohol, o-(o-tolyl)- is produced using the above-mentioned methods, with the hydrolysis of benzyl chloride being the most prevalent due to its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: Benzyl alcohol, o-(o-tolyl)- can undergo oxidation to form benzaldehyde and further oxidation to benzoic acid.
Reduction: The compound can be reduced to form toluene using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Benzyl alcohol, o-(o-tolyl)- can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium(VI) reagents, PCC, DMP.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Toluene.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl alcohol, o-(o-tolyl)- has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its polarity and low toxicity.
Biology: Employed in the preparation of biological samples for microscopy.
Medicine: Utilized as a preservative in injectable pharmaceutical formulations.
Comparison with Similar Compounds
Benzyl Alcohol: Similar in structure but lacks the o-tolyl group.
Phenylmethanol: Another name for benzyl alcohol.
α-Cresol: An isomer with a hydroxyl group attached to the benzene ring.
Uniqueness: Benzyl alcohol, o-(o-tolyl)- is unique due to the presence of both a benzyl and an o-tolyl group, which imparts distinct chemical properties and reactivity compared to its simpler counterparts .
Properties
IUPAC Name |
[2-(2-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMHBKWJLSGNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221322 | |
| Record name | (1,1'-Biphenyl)-2-methanol, 2'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7111-76-4 | |
| Record name | (1,1'-Biphenyl)-2-methanol, 2'-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007111764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-2-methanol, 2'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


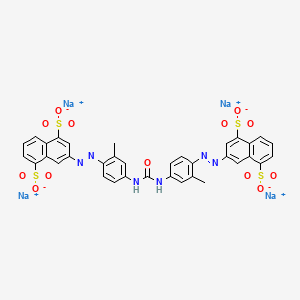
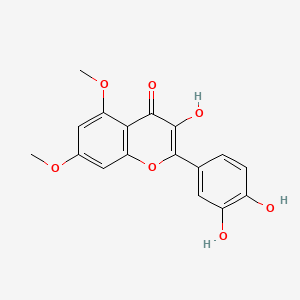
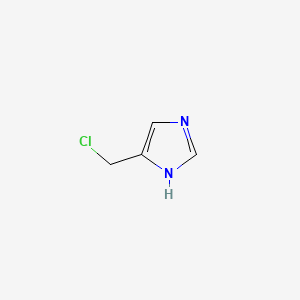
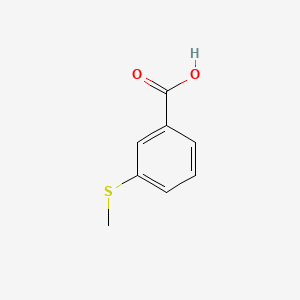
![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)

